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Compound of Interest

Compound Name: Isonicotinic acid N-oxide

Cat. No.: B076485

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid N-oxide, a pyridine derivative, is a compound of significant interest in
medicinal chemistry and organic synthesis. This technical guide provides a comprehensive
overview of its fundamental properties, synthesis, and its relationship with the prominent anti-
tuberculosis drug, isoniazid. Detailed experimental protocols and a summary of its
physicochemical data are presented to facilitate further research and application in drug
development and chemical synthesis.

Core Properties of Isonicotinic Acid N-oxide

Isonicotinic acid N-oxide, also known as 4-pyridinecarboxylic acid 1-oxide, is a stable, solid
organic compound. Its core chemical and physical properties are summarized below.
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Property Value Reference
Molecular Formula C6H5NO3 [1112][3]
Molecular Weight 139.11 g/mol [1103114]
CAS Number 13602-12-5 [11[2]
Appearance Slightly beige solid [1]

Melting Point 295 -298 °C [1]
Solubility Very soluble in water [1]

Synthesis of Isonicotinic Acid N-oxide

The synthesis of isonicotinic acid N-oxide is typically achieved through the oxidation of
isonicotinic acid. A general experimental protocol is outlined below.

Experimental Protocol: Oxidation of Isonicotinic Acid

Materials:

« Isonicotinic acid

e Glacial acetic acid

e 30% Hydrogen peroxide

» Ethyl alcohol

e Acetone

o Ether

e Round-bottom flask with ground-glass joint
e Air condenser

e Heating mantle or steam bath
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« Rotary evaporator

e Bichner funnel and flask

« Filtration paper

Procedure:

In a round-bottom flask, dissolve isonicotinic acid in glacial acetic acid with gentle warming.
¢ To the resulting clear solution, add 30% hydrogen peroxide.
o Attach an air condenser and heat the mixture on a steam bath for approximately 3.5 hours.

» After the reaction is complete, remove the solvent under reduced pressure using a rotary
evaporator.

o Near the end of the distillation, the product may begin to crystallize. Continue the distillation
until almost dry.

e Dissolve the crude product in a minimal amount of boiling water.

» Add ethyl alcohol to the hot solution and allow it to cool slowly to facilitate crystallization.
e Cool the mixture to 5°C to maximize the yield of the precipitate.

o Collect the crystalline product by filtration using a Bichner funnel.

o Wash the collected solid sequentially with cold alcohol, acetone, and finally ether.
 Air-dry the final product, isonicotinic acid N-oxide.

Relationship to Isoniazid and Metabolic Pathways

Isonicotinic acid is a key metabolite of the first-line anti-tuberculosis drug, isoniazid.
Understanding the metabolic fate of isoniazid is crucial for comprehending its efficacy and
toxicity. Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-
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peroxidase (KatG). The metabolism of isoniazid in the human liver primarily involves
acetylation and hydrolysis.

The following diagram illustrates the major metabolic pathways of isoniazid.
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Caption: Metabolic pathway of Isoniazid.

The primary metabolic routes for isoniazid are acetylation by N-acetyltransferase 2 (NAT2) to
form acetylisoniazid, and hydrolysis by amidase to yield isonicotinic acid and hydrazine.[2][4]
Acetylisoniazid can be further hydrolyzed to isonicotinic acid and acetylhydrazine.[2][4] The
hydrazine and acetylhydrazine metabolites can be further metabolized by cytochrome P450
2E1 (CYP2EL) into reactive, toxic metabolites that are implicated in isoniazid-induced
hepatotoxicity.[2][4]

Potential Biological Assays

While specific biological assays for isonicotinic acid N-oxide are not extensively documented
in the public domain, its structural similarity to other biologically active pyridine derivatives
suggests that its effects could be evaluated using standard in vitro assays.
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Experimental Protocol: Cytotoxicity Screening (MTT
Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

Human cancer cell lines (e.g., HepG2, A549, MCF-7)

e Cell culture medium (e.g., DMEM)

o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution

* Isonicotinic acid N-oxide

e Dimethyl sulfoxide (DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
o 96-well plates

» Microplate reader

Procedure:

¢ Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow
them to adhere for 24 hours.

o Compound Treatment: Prepare a stock solution of isonicotinic acid N-oxide in DMSO.
Serially dilute the stock solution in cell culture medium to achieve a range of final
concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.

e MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing
viable cells to form formazan crystals.
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e Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the
formazan crystals.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
The IC50 value can be calculated from the dose-response curve.

Conclusion

Isonicotinic acid N-oxide is a versatile compound with established chemical properties and a
clear synthetic route. Its close relationship to the essential drug isoniazid highlights its
importance in the study of drug metabolism and potential toxicities. The provided protocols and
data serve as a valuable resource for researchers in the fields of medicinal chemistry,
pharmacology, and organic synthesis, enabling further exploration of this and related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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